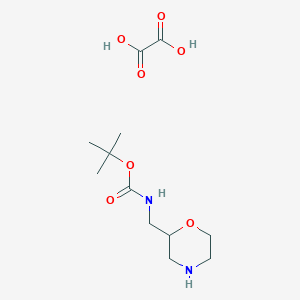![molecular formula C15H19NO4 B13151645 trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of protecting groups, such as Cbz, which can be installed and removed under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of the Cbz group, and the synthesis may be optimized for yield and purity through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .
Applications De Recherche Scientifique
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including potential drug candidates.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-ethylpiperidine-3-carboxylic acid
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-propylpiperidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
Clé InChI |
WHBWAWHXIPKUMC-DGCLKSJQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)




![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
